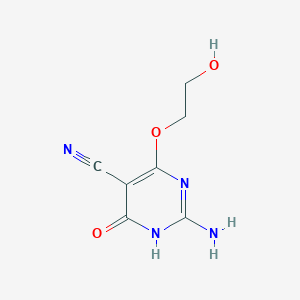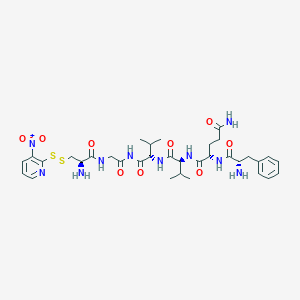
tert-Butyl (3-chloro-2-oxopropyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (3-chloro-2-oxopropyl)carbamate: is an organic compound with the molecular formula C8H14ClNO3 and a molecular weight of 207.65 g/mol . It is a carbamate derivative, which is a class of compounds known for their diverse applications in organic synthesis and medicinal chemistry.
Applications De Recherche Scientifique
Chemistry: tert-Butyl (3-chloro-2-oxopropyl)carbamate is used as a building block in organic synthesis. It is employed in the preparation of various carbamate derivatives and as a protecting group for amines .
Biology and Medicine: In medicinal chemistry, carbamate derivatives are explored for their potential as enzyme inhibitors, particularly for enzymes like acetylcholinesterase. This makes them candidates for the development of drugs for neurological disorders .
Industry: In the chemical industry, this compound is used in the synthesis of agrochemicals and pharmaceuticals. It serves as an intermediate in the production of more complex molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-chloro-2-oxopropyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-chloro-2-oxopropyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and safety .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl (3-chloro-2-oxopropyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alcohols.
Bases: Triethylamine, sodium hydroxide.
Solvents: Dichloromethane, tetrahydrofuran.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can be amides, thioethers, or ethers.
Hydrolysis Products: Amine and carbon dioxide.
Mécanisme D'action
The mechanism of action of tert-Butyl (3-chloro-2-oxopropyl)carbamate involves its interaction with nucleophiles. The chlorine atom is a good leaving group, making the compound reactive towards nucleophilic substitution reactions. This reactivity is exploited in various synthetic applications .
Comparaison Avec Des Composés Similaires
tert-Butyl carbamate: A simpler carbamate derivative used as a protecting group for amines.
3-Chloro-2-oxopropyl carbamate: Similar in structure but without the tert-butyl group, making it less bulky and potentially more reactive.
Uniqueness: tert-Butyl (3-chloro-2-oxopropyl)carbamate is unique due to the presence of both the tert-butyl group and the 3-chloro-2-oxopropyl moiety. This combination provides a balance of steric hindrance and reactivity, making it a versatile intermediate in organic synthesis .
Propriétés
IUPAC Name |
tert-butyl N-(3-chloro-2-oxopropyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO3/c1-8(2,3)13-7(12)10-5-6(11)4-9/h4-5H2,1-3H3,(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZJERMRQOJXHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00577580 |
Source


|
| Record name | tert-Butyl (3-chloro-2-oxopropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00577580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137990-82-0 |
Source


|
| Record name | tert-Butyl (3-chloro-2-oxopropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00577580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(3-chloro-2-oxopropyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(3R,7aS)-7a-methyl-3-phenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B144666.png)



![4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B144678.png)
